1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-ethyl-4-[(4-nitrophenoxy)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-14-8-10(7-13-14)9-18-12-5-3-11(4-6-12)15(16)17/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHCUSORCZBCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with 4-nitrophenoxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group on the pyrazole ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles, bases like sodium hydride (NaH).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).
Major Products Formed
Reduction: 1-ethyl-4-[(4-aminophenoxy)methyl]-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Substituent Analysis
The table below compares key structural features, molecular weights, and properties of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole with structurally related compounds from the evidence:
Key Observations :
- Nitro Group Placement: Unlike compounds with nitro groups directly attached to phenyl rings (e.g., 2m ), the target compound features a nitro group on a phenoxy-methyl side chain. This may enhance solubility in polar solvents compared to purely aromatic nitro derivatives.
- Ethyl Substituent : The N1-ethyl group in the target compound contrasts with bulkier substituents like 4-ethylbenzyl in 52b , which likely impacts steric hindrance and binding interactions in biological systems.
- Hybrid Structures : Triazole-pyrazole hybrids (e.g., 21he ) exhibit enhanced bioactivity due to heterocyclic diversity, whereas the target compound’s simpler structure may favor synthetic accessibility.
Physical and Spectral Properties
- Melting Points : While data for the target compound are unavailable, analogs like 21he (mp >340°C ) and 52b (solid, exact mp unspecified ) suggest high thermal stability for nitro-substituted pyrazoles.
- Spectral Data: NMR: Nitro groups in 2m and 2n show characteristic deshielding in ¹H NMR (δ 8.2–8.5 ppm for aromatic protons). The target compound’s (4-nitrophenoxy)methyl group would exhibit similar shifts. IR: Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-O-C (~1250 cm⁻¹) are expected, as seen in and .
Biological Activity
1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The pyrazole scaffold is recognized for its potential in developing therapeutic agents against various diseases, including cancer, inflammation, and microbial infections. This article reviews the biological activity of this compound, synthesizing data from recent studies and highlighting its pharmacological significance.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related pyrazoles range between 0.22 to 0.25 μg/mL, indicating potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 1-Ethyl-4-(4-nitrophenoxy)methyl-1H-pyrazole | TBD | Staphylococcus aureus, E. coli |
| Related Pyrazole A | 0.22 | Staphylococcus aureus |
| Related Pyrazole B | 0.25 | E. coli |
Antitumor Activity
Pyrazoles have been extensively studied for their anticancer properties. Compounds derived from the pyrazole structure have demonstrated antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). For instance, certain derivatives showed IC50 values as low as 0.08 μM in inhibiting tumor growth .
Table 2: Antitumor Activity of Pyrazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 1-Ethyl-4-(4-nitrophenoxy)methyl-1H-pyrazole | TBD | TBD |
| Related Pyrazole C | 0.08 | MCF-7 |
| Related Pyrazole D | 0.10 | A549 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has also been documented. Studies indicate that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their role in modulating inflammatory responses .
Table 3: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1-Ethyl-4-(4-nitrophenoxy)methyl-1H-pyrazole | TBD | TBD |
| Related Compound E | 76% | 86% |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, emphasizing their biological activities:
- Synthesis and Evaluation : A study synthesized various pyrazoles and assessed their antimicrobial activities, revealing that specific modifications enhance efficacy against resistant strains .
- Anticancer Screening : Another research effort reported on a series of novel pyrazoles that exhibited significant anticancer activity against multiple cell lines, emphasizing structure-activity relationships that guide future drug development .
- Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrazoles disrupt bacterial cell membranes, leading to cell lysis, which is crucial for their antimicrobial effectiveness .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, and how can reaction conditions be standardized for reproducibility?
The synthesis of pyrazole derivatives typically involves multi-step reactions. For this compound, a plausible route includes:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds .
- Step 2 : Functionalization at the 4-position using a chloromethylation reaction, followed by substitution with 4-nitrophenoxide under alkaline conditions . Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature (60–80°C), and stoichiometric control of the nitro-phenoxy group. Reaction progress can be monitored via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet) and aromatic protons from the nitrophenoxy moiety (δ 7.5–8.3 ppm). The methylene bridge (CH₂O) appears as a singlet at δ 4.5–5.0 ppm .
- IR : Key peaks include C=N (1600–1650 cm⁻¹), NO₂ symmetric/asymmetric stretching (1350–1520 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
- MS : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₁₂H₁₃N₃O₃: 259.25 g/mol) .
Q. What are the primary chemical reactivities of this compound, and how can they be leveraged for further functionalization?
The nitrophenoxy group is electron-withdrawing, activating the pyrazole ring for electrophilic substitution. Reactivity hotspots include:
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling access to amine derivatives for drug discovery .
- Methylene bridge oxidation : Using KMnO₄ or CrO₃ yields a ketone, which can undergo condensation reactions .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the biological activity or stability of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps). This predicts sites for nucleophilic/electrophilic attacks and stability under physiological conditions .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). The nitrophenoxy group may form π-π stacking or hydrogen bonds with active sites .
Q. What strategies resolve contradictions in reported data (e.g., molecular formula discrepancies or conflicting bioactivity results)?
- Reproducibility checks : Validate synthesis protocols across labs, ensuring purity (>95% by HPLC) and proper characterization .
- Meta-analysis : Compare bioactivity datasets using tools like RevMan to identify outliers. For example, conflicting antimicrobial results may arise from assay variations (e.g., broth microdilution vs. disk diffusion) .
Q. How can the compound’s pharmacokinetic properties (e.g., logP, solubility) be experimentally determined and optimized for drug development?
- logP Measurement : Use shake-flask method with octanol/water partitioning. The nitro group increases hydrophobicity (predicted logP ~2.5), which can be reduced via prodrug strategies (e.g., esterification) .
- Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4). Co-crystallization with cyclodextrins or salt formation (e.g., HCl) may enhance aqueous solubility .
Q. What mechanistic insights explain the compound’s role in inhibiting enzymatic targets (e.g., kinases or proteases)?
- Kinase inhibition : The pyrazole core mimics ATP’s adenine moiety, competing for binding in the ATP pocket. Molecular dynamics simulations can reveal binding affinity and residence time .
- Protease inhibition : The nitrophenoxy group may act as a transition-state analog, forming covalent adducts with catalytic serine residues .
Methodological Considerations
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Variation of substituents : Synthesize analogs with substituents at the ethyl or nitrophenoxy positions (e.g., replacing NO₂ with CN or CF₃) .
- Bioactivity assays : Test analogs against a panel of targets (e.g., cancer cell lines, microbial strains) using dose-response curves (IC₅₀/EC₅₀ determination) .
Q. What are the best practices for resolving spectral data ambiguities (e.g., overlapping NMR signals)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
